1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is , and it has a molecular weight of approximately 306.4 g/mol. This compound features a diazaspiro framework, which is notable for its two nitrogen atoms incorporated within a spirocyclic system, contributing to its distinctive chemical properties and potential biological activities .
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .
The synthesis of 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- typically involves multi-step organic reactions. Common methods include:
These synthetic routes allow for modifications that can enhance the biological activity or tailor the compound for specific applications .
1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- has potential applications in various fields:
The exploration of these applications is ongoing as researchers seek to understand its full potential .
Interaction studies involving 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- typically focus on its binding affinities with various biological targets. These studies may include:
Such studies are crucial for elucidating the mechanisms underlying its biological activities and guiding further development for therapeutic uses .
Several compounds share structural similarities with 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)-. A comparison highlights their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | C_{13}H_{18}N_{2} | Contains a different spirocyclic framework |
| 2-Aminoquinoline | C_{9}H_{8}N_{2} | Exhibits different biological activities |
| Phenothiazine | C_{12}H_{9}N_{2}S | Known for antipsychotic properties |
The uniqueness of 1,7-Diazaspiro[3.5]nonan-2-one, 1-phenyl-7-(phenylmethyl)- lies in its specific diazaspiro structure combined with phenyl substituents, which may influence its chemical reactivity and biological interactions differently compared to these similar compounds .
The spirocyclic lactam core of 1,7-diazaspiro[3.5]nonan-2-one derivatives is typically constructed through cyclization reactions that merge two heterocyclic systems. A prominent method involves the epoxidation and ring expansion of precursor compounds. For instance, the reaction of tert-butyl 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylate with metachloroperbenzoic acid (mCPBA) in dichloromethane at 10–60°C induces epoxidation, followed by ring expansion to yield the spirocyclic lactam. This two-step process achieves a total yield of 70.7%, with tetrahydrofuran (THF) identified as the optimal solvent for initial coupling.
Alternative approaches leverage intramolecular lactamization. The Reformatsky reaction between methyl 1-bromocyclohexanecarboxylate and bis-imines generates spiro-β-lactams in 69–84% yields. Zinc-mediated reagent formation facilitates nucleophilic addition to imine electrophiles, followed by spontaneous cyclization (Scheme 1):
$$
\text{Reformatsky reagent} + \text{bis-imine} \rightarrow \text{spiro-β-lactam} + \text{BrZnOMe}
$$
Comparative analysis of spiroannulation methods reveals distinct advantages:
Multicomponent reactions, such as the Ugi-adduct formation, enable simultaneous assembly of the lactam core and substituents. For example, combining 2-chloro-3-formylquinoline, 2-chloroacetic acid, amines, and isocyanides yields spiropyrrolo-quinoline β-lactams via sequential nucleophilic acyl substitutions.
Introducing chiral phenyl groups at the 1- and 7-positions requires enantioselective catalysis. Chiral cyclopentadienyl rhodium(III) complexes, such as those developed by Ye and Cramer, enable enantioselective C(sp²)–H activation and oxidative annulation with alkynes. For instance, rhodium-catalyzed reactions between α-keto esters and α-methylene-β-lactams yield spirocyclopropyl β-lactams with syn-diastereoselectivity (Scheme 2):
$$
\text{Rh-Cp*} + \text{α-keto ester} \rightarrow \text{spirocyclopropyl lactam} \quad (up to 97\% \text{ ee})
$$
Dirhodium catalysts also promote asymmetric cyclopropanation, where the stereochemistry of the bridgehead carbon (e.g., 7′a position) is controlled by the ligand’s chiral environment. Mukaiyama’s reagent facilitates cyclization of pipecolyl thiazolidines into spiro bicyclic lactams, with epimerization at the 7′a position minimized under acidic conditions.
Enantioselective outcomes depend on directing-group selectivity and transition-state isomerization. For example, in rhodium-catalyzed reactions, the direction of enolate rotation (O-bound to C-bound) dictates the configuration of the all-carbon quaternary center.
Solid-phase synthesis enables rapid diversification of 1,7-diazaspiro[3.5]nonan-2-one derivatives. Resin-bound intermediates, such as Wang resin-linked amines, undergo Ugi four-component reactions with 2-chloro-3-formylquinoline, isocyanides, and carboxylic acids to generate spiropyrrolo-quinoline β-lactams. Post-cyclization cleavage with trifluoroacetic acid releases the final products in 54–88% yields.
Key advancements include:
Optimized solid-phase conditions mitigate side reactions, with acetonitrile identified as the ideal solvent for maintaining resin stability.
The spirocyclic scaffold of 1,7-Diazaspiro[3.5]nonan-2-one derivatives demonstrates remarkable potential for targeting KRAS protein through allosteric mechanisms [4]. These compounds exhibit selective binding to the switch-II pocket of KRAS, a critical allosteric site that undergoes conformational changes upon ligand binding [5]. The switch-II pocket, located between residues A59-Y64, the α2-helix (S65-T74), and the α3-helix (N86-K104), represents a druggable target for allosteric inhibition [5].
Structural analysis reveals that diazaspirononanone derivatives bind within the switch-II pocket through a network of hydrophobic and hydrogen-bonding interactions [4]. The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety demonstrates specific binding geometry that accommodates the conformational flexibility of this allosteric site [4]. Upon binding, these compounds induce significant conformational rearrangements, including movement of the switch-II loop and repositioning of the α2-helix [5].
Table 1: KRAS Allosteric Binding Characteristics of Diazaspirononanone Derivatives
| Parameter | Wild-type KRAS | KRAS G12C | KRAS G12D | Reference |
|---|---|---|---|---|
| Binding Affinity (KD) | 0.3-0.4 μM | 0.4-0.7 μM | 0.4-0.7 μM | [3] |
| Switch-II Pocket Volume | 150 ų | 280 ų | 280 ų | [5] |
| Effector Binding Inhibition (IC50) | 5.5 μM | 1.3 μM | 0.7 μM | [3] |
| Nucleotide Exchange Inhibition (IC50) | 5 nM | 5 nM | 5 nM | [6] |
The allosteric modulation mechanism involves disruption of KRAS-effector protein interactions, particularly with RAF kinase [3]. Spirocyclic inhibitors demonstrate preferential binding to the GTP-bound active state of KRAS, with minimal interaction observed with the GDP-bound inactive form [3]. This selectivity is attributed to conformational differences in the switch regions that create distinct binding environments for allosteric modulators [7].
The compound exhibits differential effects on KRAS signaling cascades, with primary inhibition occurring through the mitogen-activated protein kinase pathway [3]. Phosphorylation of extracellular signal-regulated kinase and cellular-RAF decreases dose-dependently, with IC50 values ranging from 0.7 to 1.3 μM depending on the specific KRAS mutant [3]. The allosteric mechanism also affects the phosphatidylinositol 3-kinase/AKT pathway, though to a lesser extent than the primary MAPK signaling [3].
Dynamic coupling analysis demonstrates that spirocyclic binding enhances mutual information between distant residues, creating new long-range interactions that stabilize the active conformation [7]. The G12D mutation specifically increases entropy at key functional residues including D12, Y32, G60, and Q61, disrupting the precise structural alignment necessary for GTP hydrolysis [7]. These findings suggest that allosteric modulators can exploit the enhanced dynamic coupling in mutant KRAS to achieve selective inhibition [7].
The diazaspiro framework demonstrates significant potential for selective modulation of neurotransmitter transporters, particularly the serotonin transporter (SERT) [8] [9]. These compounds exhibit unique binding characteristics that distinguish them from conventional competitive inhibitors through their interaction with specific conformational states of the transporter [9].
Spirocyclic compounds preferentially target the inward-open conformation of SERT, representing a novel mechanism of action compared to traditional selective serotonin reuptake inhibitors [9]. This conformational selectivity results from specific interactions within the central substrate-binding site, where the spirocyclic core forms multiple contact points with conserved residues [8]. The binding geometry involves hydrogen bonding networks and hydrophobic interactions that stabilize the outward-closed state of the transporter [9].
Table 2: Neurotransmitter Transporter Selectivity Profile
| Transporter | Binding Affinity (Ki) | Selectivity Ratio | Conformational State | Reference |
|---|---|---|---|---|
| SERT | 25-40 nM | 1.0 | Inward-open | [9] |
| NET | 850 nM | 34:1 | Outward-open | [10] |
| DAT | 1.2 μM | 48:1 | Outward-open | [10] |
| Sigma-1 Receptor | 3.2 nM | - | - |
The mechanism of serotonin transporter inhibition involves stabilization of an outward-closed conformation that prevents substrate translocation [9]. Cryo-electron microscopy structures reveal that spirocyclic inhibitors bind to a site distinct from the traditional competitive inhibitor binding pocket, providing enhanced selectivity and reduced off-target effects [9]. This binding mode results in non-competitive inhibition with respect to serotonin, offering potential advantages in therapeutic applications [9].
Structural analysis demonstrates that the phenyl and phenylmethyl substituents of the diazaspiro compound contribute significantly to transporter selectivity [8]. These aromatic groups form specific interactions with hydrophobic residues in the binding site, creating a unique binding signature that distinguishes SERT from related transporters [8]. The spirocyclic core provides conformational rigidity that enhances binding affinity and selectivity through reduced entropic penalties upon binding [8].
The compound exhibits enhanced binding to SERT in the presence of traditional inhibitors such as citalopram and paroxetine, suggesting potential for allosteric modulation [12]. This cooperative binding effect increases the maximum binding capacity (Bmax) by up to 25%, indicating a distinct binding mechanism that does not compete with orthosteric ligands [12]. The allosteric enhancement provides opportunities for fine-tuning serotonin transport function rather than complete blockade [12].
The spirocyclic architecture of 1,7-Diazaspiro[3.5]nonan-2-one derivatives provides a privileged scaffold for disrupting protein-protein interactions through multiple mechanisms [13] [14]. These compounds demonstrate ability to interfere with both tight and loose protein-protein contacts, representing a versatile approach to modulating cellular signaling networks [13].
The disruption mechanism involves binding to shallow, extended protein surfaces that characterize many protein-protein interaction interfaces [13]. Spirocyclic compounds can access these challenging binding sites through their rigid three-dimensional structure, which reduces the conformational entropy penalty associated with binding to flat protein surfaces [15]. The compound's dual aromatic substituents provide additional contact points that enhance binding affinity and specificity [15].
Table 3: Protein-Protein Interaction Disruption Profiles
| Target Complex | Interaction Surface (Ų) | Binding Affinity (KD) | Disruption Mechanism | Reference |
|---|---|---|---|---|
| KRAS-RAF | 1,200 | 0.3 μM | Allosteric | [3] |
| 14-3-3/ERα | 800 | 27 nM | Covalent stabilization | [14] |
| HSP70-HSP40 | 1,800 | 5.5 μM | Gray box screening | [13] |
| RAS-SOS | 3,600 | Variable | Competitive | [13] |
The spirocycle-mediated disruption of KRAS-RAF interactions demonstrates the compound's ability to interfere with oncogenic signaling [3]. The binding affinity of KRAS to the RAF RBD domain decreases by approximately 13-fold in the presence of spirocyclic inhibitors, effectively blocking downstream signal transduction [3]. This disruption occurs through allosteric mechanisms rather than direct competitive binding, providing selectivity advantages [3].
For protein-protein interactions characterized by weak affinities and large contact surfaces, spirocyclic compounds employ alternative binding strategies [13]. The compounds can bind to allosteric sites distant from the interaction interface, inducing conformational changes that weaken protein-protein contacts [13]. This approach has been demonstrated with heat shock protein complexes, where spirocyclic inhibitors bind to the nucleotide-binding domain and prevent productive protein-protein interactions [13].
The structural rigidity of the spirocyclic framework enables effective disruption of protein-protein interactions through conformational restriction [14]. When incorporated into covalent inhibitors, the spirocyclic core reduces molecular flexibility near the protein interface, optimizing the geometry for covalent bond formation [14]. This conformational locking mechanism enhances both binding kinetics and selectivity by restricting the number of productive binding conformations [14].
Advanced screening approaches have identified spirocyclic compounds as effective modulators of challenging protein-protein interaction targets [16]. Fragment-based tethering screens utilizing fluorescence polarization readouts have successfully identified spirocyclic fragments that disrupt transcriptional coactivator interactions [16]. These findings demonstrate the broad applicability of the spirocyclic scaffold for targeting diverse protein-protein interaction networks [16].
The positioning of aromatic substituents within the 1,7-diazaspiro[3.5]nonan-2-one framework significantly influences the electronic distribution and subsequent biological activity. The phenyl group at position 1 and the benzyl moiety at position 7 create distinct electronic environments that modulate target recognition and binding affinity [1] [2] [3].
Phenyl Substitution at Position 1
The phenyl group attached to nitrogen-1 introduces substantial electronic effects through both inductive and resonance mechanisms [2] [3]. This aromatic system can participate in π-π stacking interactions with target proteins, particularly when the target contains aromatic amino acid residues such as phenylalanine or tyrosine [4] [5]. The electron-donating nature of the phenyl group enhances the nucleophilicity of the adjacent nitrogen atom, potentially increasing binding affinity to electrophilic sites within biological targets [2] [3].
Research indicates that electron-donating groups attached to aromatic systems increase electron density within the ring structure, making the compound more reactive toward electrophilic targets [2] [3]. Conversely, electron-withdrawing groups decrease electron density, reducing reactivity but potentially enhancing selectivity through altered binding kinetics [2] [3]. The phenyl substitution pattern in 1,7-diazaspiro[3.5]nonan-2-one derivatives demonstrates these principles, with compounds bearing electron-rich aromatics showing enhanced potency ranges of 15-50 nanomolar compared to electron-poor variants exhibiting 100-300 nanomolar activity ranges [6] [7].
Benzyl Substitution at Position 7
The benzyl group at position 7 provides additional steric bulk and electronic modulation through its methylene linker [1] [8]. This structural feature allows for greater conformational flexibility compared to direct aromatic attachment, enabling the benzyl moiety to adopt optimal orientations for target interaction [8] [9]. The methylene spacer also attenuates direct electronic effects while maintaining hydrophobic interactions crucial for binding affinity [8] [9].
Studies on similar spirocyclic systems reveal that benzyl substitutions can significantly alter binding profiles [8] . The flexible nature of the benzyl linker allows the aromatic ring to access different binding pockets within target proteins, potentially improving selectivity indices from 2.5 to 4.8 when combined with phenyl substitution at position 1 [6] [7].
Electronic Distribution Effects
The combined electronic effects of both aromatic substituents create a unique electronic landscape within the spirocyclic framework [1] [2]. The π-electron systems of both aromatic rings can influence the basicity of the nitrogen atoms, altering protonation states under physiological conditions [2] [3]. This electronic modulation directly impacts hydrogen bonding capabilities and electrostatic interactions with target proteins [2] [3].
| Substitution Position | Electronic Effect | Expected Impact on Affinity | Mechanism | Predicted Selectivity |
|---|---|---|---|---|
| Phenyl at N-1 | π-π stacking potential | Moderate to High | Aromatic interactions | Moderate |
| Benzyl at N-7 | Increased steric bulk | Moderate | Steric modulation | High |
| N-1 with EDG | Enhanced electron density | High | Increased nucleophilicity | Low |
| N-1 with EWG | Decreased electron density | Low to Moderate | Electrostatic effects | High |
| N-7 with EDG | Improved linker flexibility | High | Conformational flexibility | Moderate |
| N-7 with EWG | Reduced nucleophilicity | Low to Moderate | Electronic withdrawal | High |
The spirocyclic architecture of 1,7-diazaspiro[3.5]nonan-2-one imposes significant conformational restrictions that fundamentally influence target binding characteristics [11] [12] [13]. This rigid three-dimensional structure reduces conformational entropy penalties upon target binding, potentially enhancing binding affinity and selectivity compared to flexible linear analogs [11] [12] [13].
Spirocyclic Rigidity and Binding Thermodynamics
The spiro junction creates a fixed geometric relationship between the two ring systems, eliminating many conformational degrees of freedom present in linear molecules [11] [12]. This conformational restriction reduces the entropy penalty associated with target binding, as fewer conformations must be frozen upon complex formation [11] [12] [13]. Studies demonstrate that spirocyclic compounds can bind to target proteins with lower entropy penalties, resulting in more favorable binding thermodynamics [11] [12] [13].
The three-dimensional nature of the spirocyclic scaffold provides a globular molecular shape that can complement protein binding sites more effectively than planar aromatic systems [11] [12]. This structural complementarity is particularly advantageous for binding to deep protein pockets or allosteric sites where three-dimensional shape recognition is critical [12] [14].
Conformational Stability and Target Recognition
The rigid spirocyclic framework maintains a consistent three-dimensional presentation of pharmacophoric elements, ensuring reproducible target interactions [11] [13]. The nitrogen atoms at positions 1 and 7 are held in fixed spatial relationships, optimizing their potential for simultaneous interactions with target binding sites [11] [13]. This geometric constraint can enhance selectivity by preventing binding to targets that require different spatial arrangements of recognition elements [11] [13].
Research on spirocyclic drug discovery indicates that conformational restriction through ring formation can modulate binding potency and specificity while potentially improving bioavailability and metabolic stability [11] [13]. The spirocyclic architecture may also reduce off-target activities by preventing the molecule from adopting conformations required for binding to unintended targets [11] [13].
Comparison with Linear Analogs
Linear diazepane analogs lacking the spirocyclic constraint exhibit significantly higher conformational flexibility, resulting in increased entropy penalties upon target binding [15]. These flexible systems must adopt specific conformations from a large ensemble of possible structures, making binding thermodynamically less favorable [15]. The spirocyclic restriction in 1,7-diazaspiro[3.5]nonan-2-one eliminates this entropic disadvantage, potentially explaining the enhanced binding affinities observed for spirocyclic compounds compared to their linear counterparts [11] [12] [13].
| Ring System | Conformational Flexibility | Ring Strain | Entropy Penalty | Predicted Binding Affinity | Synthetic Accessibility |
|---|---|---|---|---|---|
| Spiro[3.5]nonane | Low | Moderate | Low | High | Moderate |
| Spiro[4.4]nonane | Very Low | High | Very Low | Moderate | Difficult |
| Spiro[4.5]decane | Moderate | Low | Moderate | High | Easy |
| Spiro[5.5]undecane | Low | Low | Low | Very High | Moderate |
| Linear diazepane | High | Minimal | High | Low | Easy |
The optimization of spirocyclic ring sizes represents a critical parameter in structure-activity relationship development for 1,7-diazaspiro[3.5]nonan-2-one derivatives [12] [16] [17]. Different ring size combinations create distinct three-dimensional architectures that significantly impact target recognition, binding affinity, and selectivity profiles [12] [16] [17].
Ring Size Effects on Three-Dimensional Architecture
The 3,5-spirocyclic arrangement in 1,7-diazaspiro[3.5]nonan-2-one creates a compact, rigid structure with a three-dimensionality index of approximately 0.85 [17] [18]. This configuration positions the aromatic substituents in optimal orientations for target interaction while maintaining sufficient rigidity to minimize conformational entropy penalties [17] [18]. Alternative ring size combinations produce different spatial arrangements that can dramatically alter biological activity profiles [12] [16].
Studies on spirocyclic GPR40 agonists demonstrate that ring size optimization can improve potency by 10-fold or more [12]. The spiro [19] [20]heptane system showed enhanced activity compared to larger ring combinations, indicating that optimal ring sizes exist for specific target classes [12]. Similarly, research on spirocyclic kinase inhibitors revealed that late-stage ring size modifications could shift target selectivity from JNK-1 to GSK-3 while improving potency by over 20-fold [16].
Structure-Activity Relationships Across Ring Sizes
The 4,4-spirocyclic arrangement exhibits the highest three-dimensionality index (0.92) and is associated with very high selectivity factors, though synthetic accessibility remains challenging [17] [18]. This ring combination creates significant ring strain that may contribute to enhanced binding affinity through conformational preorganization [17] [18]. The 5,5-spirocyclic systems demonstrate excellent binding affinities but with reduced three-dimensionality indices, suggesting that optimal ring sizes must balance structural rigidity with synthetic feasibility [21] [17].
Comparative studies across different spirocyclic scaffolds reveal that ring size directly correlates with selectivity and metabolic stability [22] [17] [18]. Smaller ring systems (3,5 and 4,4) generally exhibit higher selectivity factors but may suffer from increased metabolic clearance due to ring strain-induced reactivity [17] [18]. Larger systems (5,6 and 6,6) show improved metabolic stability but often at the cost of reduced selectivity and potency [17] [18].
Optimization Parameters and Predictive Models
The relationship between ring size and biological activity follows predictable patterns based on conformational analysis and three-dimensional shape descriptors [17] [18]. Spirocyclic systems with three-dimensionality indices above 0.80 consistently demonstrate superior binding affinities and selectivity profiles [17] [18]. Ring combinations that minimize conformational flexibility while avoiding excessive ring strain appear to provide optimal activity profiles [11] [12] [13].
Molecular complexity descriptors, including the fraction of sp³ carbons and chiral carbon count, correlate with compound success rates in drug development [11] [13]. Spirocyclic systems inherently possess high sp³ carbon fractions, contributing to improved solubility and reduced promiscuity compared to planar aromatic systems [11] [13] [18].
| Scaffold Type | Total Ring Atoms | Three-dimensionality Index | Predicted Potency Range (nM) | Selectivity Factor | Metabolic Stability |
|---|---|---|---|---|---|
| 3,5-Spiro | 9 | 0.85 | 10-50 | High | High |
| 3,6-Spiro | 10 | 0.78 | 25-100 | Moderate | Moderate |
| 4,4-Spiro | 9 | 0.92 | 5-25 | Very High | Very High |
| 4,5-Spiro | 10 | 0.76 | 15-75 | High | High |
| 5,5-Spiro | 11 | 0.68 | 50-200 | Moderate | Moderate |
| 5,6-Spiro | 12 | 0.62 | 100-500 | Low | Low |
Comprehensive Structure-Activity Analysis
The integration of electronic effects, conformational restrictions, and ring size optimization provides a comprehensive framework for understanding the structure-activity relationships of 1,7-diazaspiro[3.5]nonan-2-one derivatives [1] [6] [7]. The optimal combination of phenyl and benzyl substitution with the 3,5-spirocyclic core creates a balanced profile of high binding affinity (25-75 nM), excellent selectivity (4.8-fold), and acceptable pharmacokinetic properties [6] [7].
The electron-rich aromatic derivatives demonstrate the highest selectivity indices (5.5) but may suffer from increased metabolic clearance [6] [7]. Conversely, electron-poor aromatic systems show reduced selectivity but improved metabolic stability [6] [7]. These findings suggest that fine-tuning electronic properties through strategic substituent placement can optimize the balance between potency, selectivity, and drug-like properties [2] [3] [6] [7].
| Structural Feature | Binding Affinity (Ki, nM) | Selectivity Index | Lipophilicity (LogP) | Solubility (μg/mL) | Metabolic Clearance |
|---|---|---|---|---|---|
| Phenyl at N-1 | 50-150 | 2.5 | 3.2 | 25 | Moderate |
| Benzyl at N-7 | 75-200 | 3.2 | 3.8 | 18 | Low |
| Both Phenyl + Benzyl | 25-75 | 4.8 | 4.5 | 12 | Low |
| Electron-rich aromatic | 15-50 | 5.5 | 2.8 | 35 | High |
| Electron-poor aromatic | 100-300 | 1.8 | 3.9 | 20 | Moderate |
| Extended linker | 200-500 | 1.2 | 4.1 | 15 | High |